![molecular formula C20H21N5O4 B1672172 IRAK-1/4 Inhibitor CAS No. 509093-47-4](/img/structure/B1672172.png)
IRAK-1/4 Inhibitor
概要
説明
IRAK-1/4 Inhibitors are potent inhibitors of interleukin-1 receptor-associated kinases 1 and 4 (IRAK 1/4) . They are important mediators in signal transduction of TIR family members . This regulation protects against the development of cancers and other diseases . IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines .
Chemical Reactions Analysis
Inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples resulted in incomplete suppression of LSPCs and a corresponding activation of innate immune pathways . IRAK4 inhibitors—such as CA4948 (emavusertib)—and proteolysis targeting chimeric small molecule degraders are being assessed in preclinical studies and clinical trials for hematologic malignancies, including lymphoma, MDS, and AML .
Physical And Chemical Properties Analysis
IRAK-1/4 Inhibitor I is a novel benzimidazole that is a potent inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK 1/4). IC50 values were 300 nM and 200 nM for IRAK-1 and -4, respectively, and >10,000 nM for a panel of 27 other kinases tested . The molecular weight of IRAK-1/4 Inhibitor I is 395.41 .
科学的研究の応用
Treatment of Myeloid Malignancies
IRAK-1/4 inhibitors have been used in clinical trials for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). The inhibitors have shown promising results, but the overall responses remain modest. Research has found that IRAK1 contributes to resistance to IRAK4-selective inhibitors in MDS/AML .
Overcoming Resistance to IRAK4 Inhibitors
Studies have shown that IRAK1 can compensate for the inhibition of IRAK4, leading to resistance to IRAK4 inhibitors. This has led to the exploration of dual IRAK1/4 inhibitors as a strategy to overcome this resistance and achieve optimal clinical response in MDS/AML .
Enhancing Chemotherapeutic Efficacy in T-ALL
IRAK1/4 blockade has been found to decrease T-ALL cell survival and enhance chemotherapy sensitivity via destabilization of the anti-apoptotic protein myeloid cell leukemia 1 (MCL1) .
Treatment of Various Cancers
IRAK-4 inhibition has been studied in the treatment of a variety of cancers, including melanoma, chronic lymphocytic leukemia, Waldenstrom macroglobulinemia, and activated .
Addressing Autoimmune Disorders and Neurodegeneration
The inhibition of IRAK-4 has drawn attention in recent years to address indications ranging from oncology to autoimmune disorders to neurodegeneration .
Safety And Hazards
将来の方向性
The promising but limited responses to IRAK4 inhibitors in MDS and AML clinical trials are due to functional complementation and compensation by its paralog, IRAK1 . Their findings indicate that cotargeting IRAK1 and IRAK4 is required to fully suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . This implies that dual IRAK1/4 inhibition provides a more effective therapeutic approach for hematologic malignancies than targeting either molecule alone .
特性
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFYQHZJIIHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475143 | |
Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IRAK-1/4 Inhibitor | |
CAS RN |
509093-47-4 | |
Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Irak-1/4 inhibitor I | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。